{7-Oxaspiro[3.5]nonan-6-yl}methanol
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Overview
Description
{7-Oxaspiro[35]nonan-6-yl}methanol is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-Oxaspiro[3.5]nonan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
{7-Oxaspiro[3.5]nonan-6-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
{7-Oxaspiro[3.5]nonan-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {7-Oxaspiro[3.5]nonan-6-yl}methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- {7-Oxaspiro[3.5]nonan-2-yl}methanol
- {7-Oxaspiro[3.5]nonan-2-yl}methanamine
Uniqueness
{7-Oxaspiro[3.5]nonan-6-yl}methanol is unique due to its specific spirocyclic structure and the position of the methanol group. This structural arrangement can lead to different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-8-ylmethanol |
InChI |
InChI=1S/C9H16O2/c10-7-8-6-9(2-1-3-9)4-5-11-8/h8,10H,1-7H2 |
InChI Key |
QDOWLNSHLKCNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOC(C2)CO |
Origin of Product |
United States |
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